![molecular formula C14H18FNO3S2 B2408515 8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351615-82-1](/img/structure/B2408515.png)
8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like this typically belong to the class of organic compounds known as spiro compounds. These are organic compounds featuring a spiro atom, a single atom that forms the junction of two or more rings .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Fluorination, for example, is a common step in the synthesis of fluorinated compounds . The exact synthesis pathway would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its specific structure. Common reactions could include various types of substitution reactions, addition reactions, and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These might include its boiling point, melting point, solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用
Synthesis Techniques
Researchers have developed convenient synthesis methods for compounds similar to "8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane", focusing on the production of biologically active compounds and novel spirocycles. These methods involve starting from commercially available reagents, highlighting the compound's role in synthesizing new chemical entities with potential biological activities (Ogurtsov & Rakitin, 2020).
Material Science Applications
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using components similar to "this compound", have been explored for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising for use in fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Antiviral Research
The compound's derivatives have been synthesized and evaluated for antiviral activities, specifically against human coronavirus and influenza virus. Some derivatives have shown significant inhibitory effects on coronavirus replication, pointing to the compound's potential as a basis for developing new antiviral drugs (Apaydın et al., 2019).
Anticancer Research
Derivatives of "this compound" have been synthesized and tested for their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to high inhibition activities, suggesting their potential utility in cancer treatment (Flefel et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S2/c1-11-10-12(2-3-13(11)15)21(17,18)16-6-4-14(5-7-16)19-8-9-20-14/h2-3,10H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTDWVPOSHTQJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)OCCS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
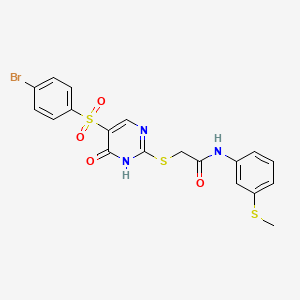
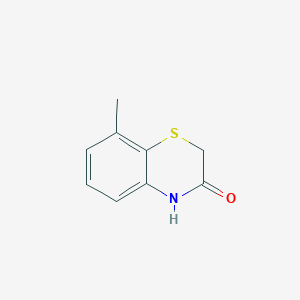
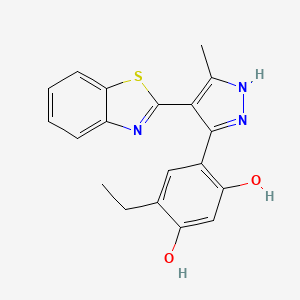
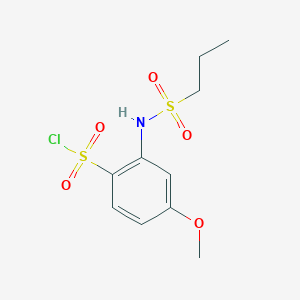

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)
![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)
![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)

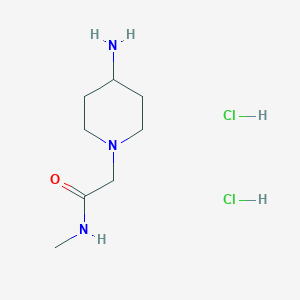

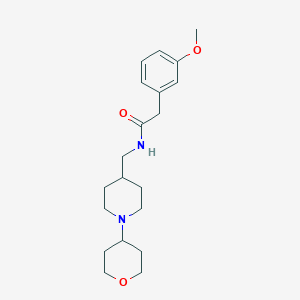
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)
